molecular formula C11H13N5O2 B13860493 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one

2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one

Cat. No.: B13860493
M. Wt: 250.26 g/mol
InChI Key: XSSYCIGJYCVRRK-RAGNIKJKSA-N
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Description

2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentene ring with a dideuterio(hydroxy)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the dideuterio(hydroxy)methyl group. The final step involves the attachment of the purine base to the cyclopentene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under controlled conditions, often requiring specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dideuterio(hydroxy)methyl group and the cyclopentene ring.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

250.26 g/mol

IUPAC Name

2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1/i4D2,5+1

InChI Key

XSSYCIGJYCVRRK-RAGNIKJKSA-N

Isomeric SMILES

[2H]C([2H])([C@H]1C[C@H](C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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